

# Dapansutrile vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition

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For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a detailed comparison of two prominent small molecule inhibitors of the NLRP3 inflammasome: **Dapansutrile** (also known as OLT1177) and MCC950.

**At a Glance: Key Differences** 

Feature	Dapansutrile (OLT1177)	MCC950
Chemical Class	β-sulfonyl nitrile	Diaryl-sulfonylurea
Clinical Development	Actively in Phase 2/3 clinical trials for various indications.[1]	Clinical development halted due to liver toxicity concerns. [1][2]
Oral Bioavailability	Yes[3][4]	Yes[1]
Reported Potency (IC50)	~1 nM (in J774 macrophages) [3]	~7.5-8.1 nM (in BMDMs and HMDMs)[5]



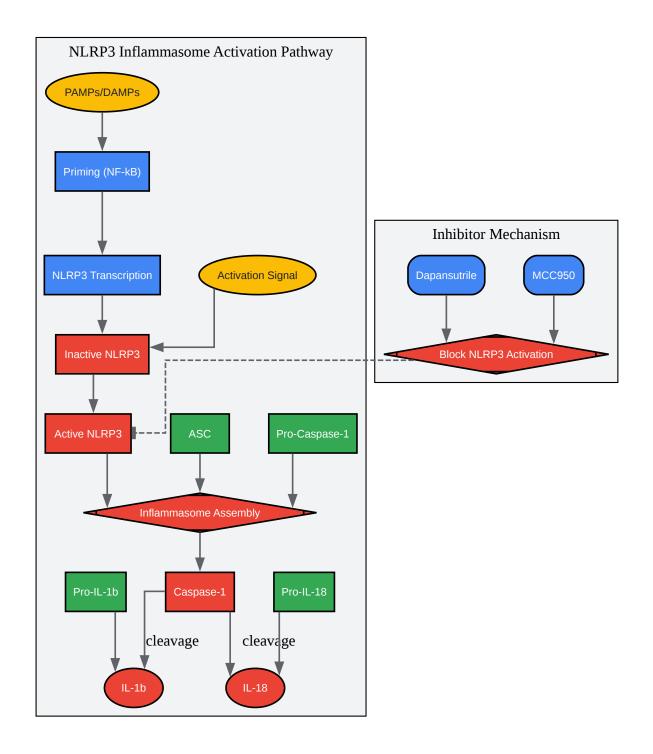
# Mechanism of Action: Targeting the Core of Inflammation

Both **Dapansutrile** and MCC950 are highly selective inhibitors of the NLRP3 inflammasome. They act directly on the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the maturation of IL-1 $\beta$  and IL-18.[6][7][8]

**Dapansutrile** has been shown to inhibit the ATPase activity of NLRP3, which is essential for its function. By doing so, it prevents the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.[3]

MCC950 also directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization.[9]









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